6-[(Cyclobutylamino)methyl]piperidin-2-one
Description
6-[(Cyclobutylamino)methyl]piperidin-2-one is a piperidin-2-one derivative featuring a cyclobutylamino-methyl substituent at the 6-position of the lactam ring. The cyclobutyl group introduces a strained four-membered ring, which may confer unique conformational rigidity and lipophilicity.
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
6-[(cyclobutylamino)methyl]piperidin-2-one |
InChI |
InChI=1S/C10H18N2O/c13-10-6-2-5-9(12-10)7-11-8-3-1-4-8/h8-9,11H,1-7H2,(H,12,13) |
InChI Key |
NLDWJBFWWFKYPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCC2CCCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cyclobutylamino)methyl]piperidin-2-one typically involves the reaction of piperidin-2-one with cyclobutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 6-[(Cyclobutylamino)methyl]piperidin-2-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(Cyclobutylamino)methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, with conditions tailored to the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted piperidin-2-one compounds.
Scientific Research Applications
6-[(Cyclobutylamino)methyl]piperidin-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological systems.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(Cyclobutylamino)methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent at the 6-position of the piperidin-2-one ring significantly influences properties such as solubility, stability, and reactivity. Key derivatives include:
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) stabilize aromatic interactions, while electron-withdrawing groups (e.g., nitro in ) may enhance electrophilic reactivity.
- Steric Effects: Bulky substituents like the cyclobutylamino-methyl group in the target compound likely increase steric hindrance, affecting binding to biological targets compared to smaller groups (e.g., propargyl in ).
- Hydrogen Bonding: Amino and hydroxyl groups () improve solubility and interaction with polar targets, whereas lipophilic groups (e.g., cyclobutyl) enhance membrane permeability.
Biological Activity
6-[(Cyclobutylamino)methyl]piperidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research on the compound's biological effects, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a piperidin-2-one core with a cyclobutylamino substituent, which may influence its interaction with biological targets. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that compounds similar to 6-[(cyclobutylamino)methyl]piperidin-2-one exhibit significant antimicrobial activity. The antibacterial effects have been tested against various strains, including Salmonella typhi and Bacillus subtilis, with findings suggesting moderate to strong inhibition .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 6-[(Cyclobutylamino)methyl]piperidin-2-one | Salmonella typhi | Moderate |
| Bacillus subtilis | Strong | |
| Escherichia coli | Weak | |
| Staphylococcus aureus | Moderate |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibition of these enzymes is crucial for therapeutic strategies targeting neurological disorders and gastrointestinal conditions, respectively. Studies report IC50 values indicating strong inhibition capabilities, comparable to established inhibitors .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 6-[(Cyclobutylamino)methyl]piperidin-2-one | Acetylcholinesterase | 1.21 |
| Urease | 2.14 |
The mechanism through which 6-[(cyclobutylamino)methyl]piperidin-2-one exerts its biological effects involves interactions at the molecular level with target proteins and enzymes. Molecular docking studies suggest that the compound can effectively bind to active sites, leading to inhibition of enzymatic activity and disruption of bacterial cell functions .
Case Studies
- Study on Antimicrobial Activity : A study conducted on various piperidine derivatives, including the target compound, demonstrated significant antibacterial properties against multiple strains. The results indicated that modifications in the piperidine structure could enhance activity against resistant strains .
- Enzyme Inhibition Research : Another investigation focused on the inhibition of AChE by piperidine derivatives revealed that structural variations significantly impacted potency. The cyclobutylamino group was identified as a favorable modification for enhancing enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
